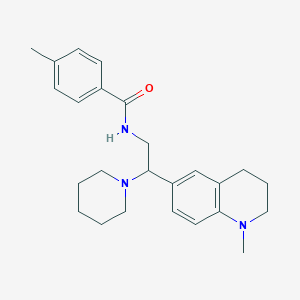
4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O and its molecular weight is 391.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Weight: 316.46 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly focusing on its interaction with neurotransmitter receptors and its potential therapeutic effects.
1. Interaction with Dopamine Receptors
Research indicates that compounds structurally similar to this compound exhibit selectivity for dopamine D4 receptors. These receptors are implicated in cognitive functions and mood regulation. Studies have shown that D4 receptor-selective compounds can enhance cognitive performance and have potential applications in treating disorders such as ADHD and schizophrenia .
2. Antitumor Activity
A series of studies have evaluated the antitumor properties of related compounds. For instance, derivatives of tetrahydroquinoline have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine and benzamide moieties can enhance antitumor efficacy .
Case Study 1: Cognitive Enhancement
In a study involving animal models, administration of a D4 receptor agonist similar to the compound resulted in improved performance in memory tasks. The findings suggest that targeting the D4 receptor could be a viable strategy for enhancing cognitive function in conditions characterized by cognitive deficits .
Case Study 2: Anticancer Efficacy
A derivative of the compound was tested against human cancer cell lines (e.g., Mia PaCa-2, PANC-1). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents. This highlights the compound's potential as a lead candidate for further development in cancer therapy .
Research Findings
Table 1 summarizes key findings from recent studies on the biological activity of related compounds.
属性
IUPAC Name |
4-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c1-19-8-10-20(11-9-19)25(29)26-18-24(28-15-4-3-5-16-28)22-12-13-23-21(17-22)7-6-14-27(23)2/h8-13,17,24H,3-7,14-16,18H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPQTZPGNVOOTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













